molecular formula C21H17ClN2O B2582019 1-[(2-chlorobenzyl)oxy]-2-(4-methylphenyl)-1H-1,3-benzimidazole CAS No. 339009-67-5

1-[(2-chlorobenzyl)oxy]-2-(4-methylphenyl)-1H-1,3-benzimidazole

Cat. No. B2582019
CAS RN: 339009-67-5
M. Wt: 348.83
InChI Key: WUZRAMOTKDTSHB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a benzimidazole core, which is a bicyclic compound made up of fused benzene and imidazole rings. It also has a 2-chlorobenzyl group and a 4-methylphenyl group attached to it.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 348.83. Other properties like boiling point, melting point, and density were not found in the available resources .

Scientific Research Applications

Synthetic Utilities and Approaches

Benzimidazoles, including compounds structurally related to 1-[(2-chlorobenzyl)oxy]-2-(4-methylphenyl)-1H-1,3-benzimidazole, are synthesized through the condensation of o-phenylenediamines with electrophilic reagents. Such compounds exhibit a broad range of biological applications due to their diverse functional groups and structural versatility (Ibrahim, 2011).

Biological Impact and Mechanism of Action

Benzimidazole fungicides, sharing a core structure with the mentioned compound, are known for their specific inhibition of microtubule assembly, impacting cellular processes in fungi. This mechanism highlights the potential of benzimidazoles in addressing diseases caused by fungal pathogens (Davidse, 1986).

Medicinal Perspectives

Mannich bases of benzimidazole derivatives, which could include compounds similar to the one , play significant roles in medicine due to their wide array of pharmacological functions. These include antimicrobial, antiviral, antidiabetic, anticancer, and anti-inflammatory properties, among others, showcasing the therapeutic versatility of benzimidazole derivatives (Vasuki et al., 2021).

Anticancer Potential

Research on benzimidazole hybrids has demonstrated promising anticancer properties, with various derivatives showing activity through mechanisms such as DNA intercalation, enzyme inhibition, and microtubule disruption. This underlines the potential of benzimidazole derivatives, including the compound of interest, in cancer therapy (Akhtar et al., 2019).

Therapeutic Potential Overview

A comprehensive review on benzimidazole derivatives, including potentially the compound , has highlighted their significant role in drug discovery and development across a spectrum of diseases. The structural diversity and bioactivity profile of these compounds make them valuable candidates for new therapeutic agents (Babbar et al., 2020).

properties

IUPAC Name

1-[(2-chlorophenyl)methoxy]-2-(4-methylphenyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O/c1-15-10-12-16(13-11-15)21-23-19-8-4-5-9-20(19)24(21)25-14-17-6-2-3-7-18(17)22/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZRAMOTKDTSHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2OCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-chlorobenzyl)oxy]-2-(4-methylphenyl)-1H-1,3-benzimidazole

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